

# Quetiapine S-oxide: A Comprehensive Technical Review of its Chemical Properties and Structure

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## Compound of Interest

Compound Name: Quetiapine S-oxide

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## Introduction

**Quetiapine S-oxide** is a primary and pharmacologically inactive human metabolite of the atypical antipsychotic drug, Quetiapine.[1][2] The metabolic pathway predominantly involves the sulfoxidation of the dibenzothiazepine ring of Quetiapine, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Understanding the chemical and structural characteristics of this major metabolite is crucial for a comprehensive assessment of Quetiapine's pharmacokinetics, metabolism, and for the development of analytical methods to monitor its presence in biological matrices. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of **Quetiapine S-oxide**.

## Chemical Structure

**Quetiapine S-oxide** is structurally similar to its parent compound, Quetiapine, with the key difference being the oxidation of the sulfur atom in the dibenzothiazepine ring to a sulfoxide group.

Chemical Name: 2-[2-[4-(5-Oxidodibenzo[b,f][1][4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol[5] Molecular Formula: C<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>3</sub>S[5]

## Physicochemical Properties

A summary of the key physicochemical properties of **Quetiapine S-oxide** is presented in the table below. It is important to note that as a metabolite, extensive experimental data for some physical properties like boiling point and pKa are not readily available in the literature.

Property	Value	Source(s)
Molecular Weight	399.51 g/mol	[6]
CAS Number	329216-63-9	[6]
Appearance	Off-White to Pale Yellow Solid	[6]
Melting Point	45-46°C	[6]
Boiling Point	Not explicitly reported.	
pKa	Not explicitly reported.	
Solubility	Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml), Slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml)	

## Experimental Protocols

### Synthesis of Quetiapine S-oxide

**Quetiapine S-oxide** can be synthesized by the oxidation of Quetiapine. One established method involves the following steps:

Materials:

- Quetiapine hemifumarate
- Methanol
- Sodium tungstate dihydrate
- 50% Hydrogen peroxide

- Sodium thiosulfate
- Chloroform
- Deionized water

#### Procedure:

- To a mechanically stirred solution of Quetiapine hemifumarate (9.71 g, 11 mmol) in methanol (200 mL) in a 500 mL round-bottom flask, add sodium tungstate dihydrate (4.8 g, 14.6 mmol).
- After 15 minutes of stirring, add 50% hydrogen peroxide (0.68 g, 10 mmol) to the reaction mixture.
- Stir the reaction mass for 24 hours at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).
- Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).
- Extract the product with chloroform.
- Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be further purified by preparative High-Performance Liquid Chromatography (HPLC).<sup>[7][8]</sup>

## Characterization of Quetiapine S-oxide

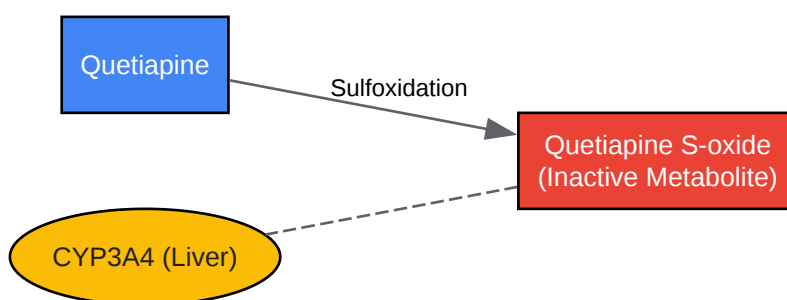
The synthesized **Quetiapine S-oxide** can be characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: The IR spectrum of **Quetiapine S-oxide** exhibits a characteristic S=O stretching band around 1016 cm<sup>-1</sup>, which is absent in the parent drug, Quetiapine. Other characteristic peaks include O-H stretching (around 3412 cm<sup>-1</sup>), aliphatic C-H stretching (around 2920-2989 cm<sup>-1</sup>), and C-N stretching (around 1119-1158 cm<sup>-1</sup>).<sup>[7][8]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR (DMSO- $d_6$ ,  $\delta$  ppm): The aromatic region typically shows multiplets between  $\delta$  6.97-7.79. The aliphatic protons of the piperazine and ethoxyethanol side chain appear as multiplets in the range of  $\delta$  2.48-3.56.[7][8]
  - $^{13}\text{C}$  NMR (DMSO- $d_6$ ,  $\delta$  ppm): The spectrum shows characteristic peaks for the aromatic carbons, as well as the aliphatic carbons of the piperazine and ethoxyethanol moieties. The carbon signals of the dibenzothiazepine ring adjacent to the sulfoxide group are shifted compared to Quetiapine.[7][8]
- Mass Spectrometry (MS): The mass spectrum of **Quetiapine S-oxide** typically shows a protonated molecular ion peak  $[\text{M}+\text{H}]^+$  at  $m/z$  400.[7][8]

## Metabolic Pathway of Quetiapine to Quetiapine S-oxide

The primary metabolic pathway for the formation of **Quetiapine S-oxide** is the oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4, in the liver.[3]



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Metabolic conversion of Quetiapine to **Quetiapine S-oxide**.

## Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of **Quetiapine S-oxide**. The information presented, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its metabolic

pathway, serves as a valuable resource for researchers and professionals involved in the study and development of Quetiapine and related compounds. A thorough understanding of this major metabolite is essential for a complete picture of the drug's behavior in the human body.

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